molecular formula C9H10FIO2 B14011643 2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene

2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene

Cat. No.: B14011643
M. Wt: 296.08 g/mol
InChI Key: RGFAENGCQICAGG-UHFFFAOYSA-N
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Description

2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene is an organic compound with the molecular formula C9H10FIO2 It is a derivative of benzene, featuring ethoxy, fluoro, iodo, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethoxy-1-fluoro-3-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-ethoxy-1-fluoro-3-methoxy-5-azidobenzene, while oxidation with potassium permanganate could produce 2-ethoxy-1-fluoro-3-methoxy-5-iodobenzoic acid.

Scientific Research Applications

2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution. In biological systems, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-1-fluoro-3-iodo-5-methoxybenzene
  • 2-Ethoxy-5-fluoro-1-iodo-3-methoxybenzene
  • 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene

Uniqueness

2-Ethoxy-1-fluoro-5-iodo-3-methoxybenzene is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

2-ethoxy-1-fluoro-5-iodo-3-methoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-3-13-9-7(10)4-6(11)5-8(9)12-2/h4-5H,3H2,1-2H3

InChI Key

RGFAENGCQICAGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)I)OC

Origin of Product

United States

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